3-(4-chloro-2-methoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
CAS No.:
Cat. No.: VC16517728
Molecular Formula: C25H22ClNO5
Molecular Weight: 451.9 g/mol
* For research use only. Not for human or veterinary use.
![3-(4-chloro-2-methoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid -](/images/structure/VC16517728.png)
Specification
Molecular Formula | C25H22ClNO5 |
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Molecular Weight | 451.9 g/mol |
IUPAC Name | 3-(4-chloro-2-methoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Standard InChI | InChI=1S/C25H22ClNO5/c1-31-23-13-16(26)11-10-15(23)12-22(24(28)29)27-25(30)32-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-11,13,21-22H,12,14H2,1H3,(H,27,30)(H,28,29) |
Standard InChI Key | ALAUFRUJCUALQF-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=CC(=C1)Cl)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a propanoic acid backbone with two critical substituents:
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Fmoc-protected amino group: The 9-fluorenylmethoxycarbonyl (Fmoc) group at the α-position shields the amine during solid-phase peptide synthesis (SPPS) .
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3-(4-Chloro-2-methoxyphenyl) side chain: A meta-chloro and ortho-methoxy-substituted phenyl group at the β-position introduces steric bulk and electronic modulation .
The molecular formula is C₂₇H₂₃ClN₂O₆, with a calculated molecular weight of 523.93 g/mol. Key structural analogs, such as Fmoc-4-chloro-L-phenylalanine (MFCD00080281) and Fmoc-3,4-dimethoxy-L-phenylalanine (MFCD01317730) , share similar protective groups and substitution patterns.
Table 1: Comparative Structural Data
Synthesis and Purification
Synthetic Pathways
The compound is likely synthesized through a multi-step process:
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Amino acid backbone preparation: Starting from L- or D-phenylalanine, chlorination and methoxylation introduce the 4-chloro-2-methoxy group via electrophilic aromatic substitution .
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Fmoc protection: The α-amino group is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic solvent system (e.g., dioxane/water) under basic conditions (pH 8–9) .
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Purification: Reverse-phase HPLC or column chromatography isolates the product, with purity typically exceeding 95% based on analogous compounds .
Analytical Validation
Critical quality control metrics include:
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HPLC retention time: ~12–14 minutes (C18 column, acetonitrile/water gradient) .
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Mass spectrometry: ESI-MS expected to show [M+H]⁺ at m/z 524.93.
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Chiral purity: Confirmed via chiral HPLC to ensure enantiomeric excess >99% .
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in dichloromethane . Aqueous solubility is pH-dependent, with improved solubility under basic conditions due to deprotonation of the carboxylic acid.
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Stability: Stable at −20°C under inert gas (argon or nitrogen). The Fmoc group is labile to piperidine (20–50% in DMF), enabling selective deprotection during SPPS .
Table 2: Stability Profile
Condition | Stability Outcome |
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Acidic (TFA) | Stable (carboxylic acid protonated) |
Basic (piperidine/DMF) | Fmoc deprotection within 30 min |
Oxidative (H₂O₂) | Potential side chain degradation |
Applications in Peptide Engineering
Role in Solid-Phase Peptide Synthesis
The compound serves as a non-natural amino acid building block to:
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Modulate peptide conformation: The bulky 4-chloro-2-methoxyphenyl side chain induces steric constraints, favoring β-sheet or turn structures .
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Enhance protease resistance: Chlorine and methoxy groups reduce enzymatic cleavage rates in therapeutic peptides .
Case Study: Antimicrobial Peptide Design
In a hypothetical application, substituting phenylalanine with this derivative in a host-defense peptide (e.g., melittin analog) could:
Future Directions
Research Opportunities
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Structure-activity relationships: Systematic studies varying chloro/methoxy positions to optimize bioactivity.
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Click chemistry integration: Azide-alkyne cycloaddition at the aromatic ring for peptide-drug conjugates .
Industrial Adoption
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